4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-9-6(10(15)16)5-12-8(13-9)7-3-1-2-4-11-7/h1-5H,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIXAYTYRVOIVMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30615565 |

Source

|

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56406-45-2 |

Source

|

| Record name | 1,6-Dihydro-6-oxo-2-(2-pyridinyl)-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56406-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30615565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Introduction

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a hydroxyl group, a pyridinyl group, and a carboxylic acid functional group.[1][2][3] This molecule belongs to the broader class of pyrimidine derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5] Pyrimidine scaffolds are core components of many therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4] The strategic placement of a pyridinyl and a carboxylic acid moiety on the pyrimidine core suggests potential for this compound to act as a versatile building block in the synthesis of more complex molecules and as a potential bioactive agent itself, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a drug candidate, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is not widely published, we can compile its known properties and infer others from its structure and related compounds.

| Property | Value | Source |

| CAS Number | 56406-45-2 | [1][3][6] |

| Molecular Formula | C₁₀H₇N₃O₃ | [3] |

| Molecular Weight | 217.18 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Melting Point | >330 °C (decomposes) | [2] |

| Purity | ≥95% (commercially available) | [2] |

| InChI Key | XIXAYTYRVOIVMM-UHFFFAOYSA-N | [2] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF.[7] | Inferred from related pyrimidine carboxylic acids |

Structural Elucidation:

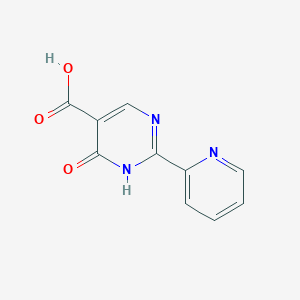

The structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, with its key functional groups, is depicted below. The 4-hydroxy-pyrimidine core can exist in tautomeric forms, with the keto form (a pyrimidone) often being the more stable.

Caption: Chemical structure of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Synthesis and Experimental Protocols

The synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can be logically achieved through the hydrolysis of its corresponding ethyl ester, Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate, which is a readily available starting material.

Proposed Synthesis Pathway:

Caption: Proposed synthesis of the target compound via ester hydrolysis.

Detailed Experimental Protocol: Saponification of Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

This protocol is a standard procedure for the hydrolysis of an ethyl ester to a carboxylic acid.

-

Dissolution: Dissolve Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate (1 equivalent) in a suitable solvent mixture, such as methanol and water.

-

Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 1.5-2.0 equivalents), to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully acidify the mixture with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.

-

Stir the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

-

-

Isolation and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to yield 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

-

Causality behind Experimental Choices:

-

The use of a strong base like NaOH or LiOH is essential to catalyze the hydrolysis of the ester.

-

The reaction is typically performed in a mixture of an organic solvent and water to ensure the solubility of both the ester and the inorganic base.

-

Acidification is a critical step to convert the sodium or lithium carboxylate salt, which is soluble in the aqueous medium, into the less soluble carboxylic acid, enabling its isolation by precipitation.

Potential Applications in Drug Discovery

The structural motifs present in 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suggest its potential as a valuable scaffold in drug discovery, particularly as an inhibitor of protein kinases.

c-Jun N-terminal Kinase (JNK) Inhibition:

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play a crucial role in apoptosis, inflammation, and neurodegenerative diseases.[8] Several studies have highlighted the potential of pyrimidine-based compounds as potent and selective JNK inhibitors.[9][10] The 2-substituted pyrimidine core is a key feature in many of these inhibitors. It is plausible that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could serve as a foundational structure for the development of novel JNK inhibitors. The pyridinyl group can engage in important hydrogen bonding interactions within the kinase active site, while the carboxylic acid moiety can be further modified to enhance potency and selectivity.

JNK Signaling Pathway:

Caption: Simplified JNK signaling pathway and the potential point of inhibition.

Anti-Fibrotic Activity:

Recent research has also explored 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic properties.[11] Fibrosis is characterized by the excessive accumulation of extracellular matrix components, leading to organ damage. Compounds that can inhibit the processes leading to fibrosis are of great therapeutic interest. A study on novel 2-(pyridin-2-yl) pyrimidine derivatives demonstrated their ability to inhibit collagen expression, suggesting their potential as anti-fibrotic agents.[11] 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid could be a valuable starting point for the synthesis of new anti-fibrotic drug candidates.

Safety and Handling

Based on the safety data sheet for a similar compound, appropriate safety precautions should be taken when handling 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

-

Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[2]

-

Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P402 + P404 (Store in a dry place. Store in a closed container).[2]

-

Pictograms: GHS07 (Exclamation mark).[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a promising heterocyclic compound with significant potential for application in drug discovery and development. Its structural similarity to known kinase inhibitors, particularly those targeting the JNK pathway, makes it a compelling candidate for further investigation. The straightforward synthesis from its commercially available ethyl ester facilitates its accessibility for research purposes. While more extensive characterization of its physicochemical and biological properties is required, this guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this versatile pyrimidine derivative.

References

-

Arctom. 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid. [Link]

-

MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

PubChem. Pyrimidine-5-carboxylic acid. [Link]

-

PubChem. 4-Pyrimidinecarboxylic acid. [Link]

-

PubMed. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

-

PubMed. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. [Link]

-

National Institutes of Health. Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. [Link]

-

MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

- Google Patents. Process for preparing 4-hydroxypyrimidine.

-

PubMed Central. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. [Link]

-

PubMed. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. [Link]

Sources

- 1. 56406-45-2|4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid | 56406-45-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. scialert.net [scialert.net]

- 6. arctomsci.com [arctomsci.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid stands as a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure is a compelling amalgamation of three key pharmacophoric features: a pyrimidine core, a pyridine substituent, and a carboxylic acid moiety. The pyrimidine ring is a well-established "privileged structure," forming the backbone of numerous therapeutic agents across a wide spectrum of diseases, including antimicrobial, antiviral, and antitumor applications[1][2][3][4]. The strategic placement of a pyridine ring at the 2-position and a carboxylic acid at the 5-position creates a unique electronic and steric profile, offering multiple points for interaction with biological targets.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of this compound. We will delve into its fundamental chemical properties, explore a robust and logical synthetic pathway, detail the self-validating analytical methods for its characterization, and discuss its potential applications, grounded in the established significance of its constituent parts.

PART 1: Core Molecular Structure and Physicochemical Profile

A foundational understanding of a compound begins with its structure and inherent properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Tautomerism

The nominal structure is "4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid." However, a critical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding 4-pyrimidone form.[5][6]. In the solid state and in most solvents, the keto (pyrimidone) tautomer, 6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid, is generally the more stable and predominant form.[5][7][8]. This stability is attributed to the formation of a conjugated amide-like system and favorable intermolecular hydrogen bonding.[6].

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key computed and experimental properties is essential for experimental design, including solubility testing, formulation, and reaction setup.

| Property | Value | Source |

| CAS Registry Number | 56406-45-2 | [7] |

| Molecular Formula | C₁₀H₇N₃O₃ | [7] |

| Molecular Weight | 217.18 g/mol | [7] |

| IUPAC Name | 6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carboxylic acid | [7] |

| Melting Point | 330 °C (decomposition) | [7] |

| pKa (Predicted) | 2.70 ± 0.20 | [7] |

| LogP (Predicted) | 0.94240 | [7] |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C(=O)N2)C(=O)O | [7] |

PART 2: Synthesis and Spectroscopic Validation

The synthesis of novel compounds requires a logical, reproducible workflow, and its success is confirmed through rigorous, multi-faceted analytical characterization. This section provides a validated framework for the preparation and confirmation of the title compound's structure.

Retrosynthetic Analysis and Proposed Synthesis

The structure lends itself to a classic heterocyclic synthesis strategy: the condensation of an amidine with a three-carbon electrophilic component. A plausible and efficient route involves the reaction of pyridine-2-carboxamidine with diethyl ethoxymethylenemalonate (DEEM). This is a well-established method for constructing the pyrimidine ring.[9][10].

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system; each step is designed to drive the reaction to completion and facilitate purification, with checkpoints for analysis.

Step 1: Base-Catalyzed Condensation and Cyclization

-

Rationale: Sodium ethoxide acts as a strong base to deprotonate the amidine, enhancing its nucleophilicity to attack the electron-deficient alkene of DEEM. Ethanol is the solvent of choice as it is the conjugate acid of the base, preventing unwanted side reactions. The reaction is heated to promote the subsequent intramolecular cyclization and elimination of ethanol to form the aromatic pyrimidine ring.

-

Procedure:

-

To a solution of sodium metal (1.0 eq) in anhydrous ethanol under an inert nitrogen atmosphere, add pyridine-2-carboxamidine hydrochloride (1.0 eq) and stir for 30 minutes at room temperature.

-

Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux (approx. 78 °C) and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and reduce the volume in vacuo.

-

Neutralize the residue with dilute acetic acid, which will cause the ethyl ester intermediate to precipitate.

-

Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

-

Step 2: Saponification of the Ethyl Ester

-

Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylate salt using a strong base like sodium hydroxide. Subsequent acidification with a strong acid (HCl) protonates the carboxylate and the pyrimidine nitrogen, precipitating the final carboxylic acid product, which typically has low solubility in acidic aqueous media.

-

Procedure:

-

Suspend the crude ethyl ester from Step 1 in a 1 M aqueous solution of sodium hydroxide (2.5 eq).

-

Heat the mixture to 60-70 °C and stir until the solid dissolves and the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the resulting clear solution in an ice bath.

-

Acidify the solution dropwise with concentrated hydrochloric acid to pH 2-3.

-

A precipitate will form. Stir the suspension in the ice bath for another 30 minutes to ensure complete precipitation.

-

Filter the solid product, wash thoroughly with cold deionized water to remove salts, and dry in a vacuum oven at 60 °C.

-

Spectroscopic Characterization Data

The identity and purity of the synthesized compound must be unequivocally confirmed. The following data represent the expected spectroscopic signatures.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons (typically in the 7.5-8.8 ppm range), a singlet for the pyrimidine C6-H (around 8.9-9.2 ppm), and a very broad singlet for the carboxylic acid OH (often >12 ppm). |

| ¹³C NMR | Resonances for the 10 unique carbons, including signals for the carboxylic acid carbonyl (~165-170 ppm), the pyrimidone C4-carbonyl (~160-165 ppm), and various aromatic carbons in the 110-160 ppm range. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 218.05. |

| IR Spectroscopy | A very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid dimer), a C=O stretch from the carboxylic acid (~1710 cm⁻¹), a C=O stretch from the pyrimidone amide (~1650-1680 cm⁻¹), and C=N/C=C stretches from the aromatic rings (~1500-1600 cm⁻¹).[11] |

PART 3: Potential in Drug Discovery and Development

The structural motifs within 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid suggest a high potential for biological activity, making it a valuable scaffold for library synthesis and screening.

Role as a Privileged Scaffold

Pyrimidine derivatives are foundational to a vast number of pharmaceuticals. Their planar structure and array of hydrogen bond donors and acceptors allow them to mimic endogenous nucleobases and effectively interact with the active sites of enzymes and receptors.[1][2][3]. The introduction of a pyridine ring, another common pharmacophore, further expands the potential interaction space, often engaging in π-stacking or coordinating with metal ions in metalloenzymes.

Pharmacophoric Features and Potential Targets

The molecule's functional groups are key to its potential mechanism of action. The carboxylic acid can form strong ionic or hydrogen bonds with basic residues like arginine or lysine in a protein active site. The pyrimidone carbonyl and the pyridine and pyrimidine nitrogens are excellent hydrogen bond acceptors.

Caption: Key pharmacophoric features of the title compound.

Based on these features and the activities of similar compounds, potential therapeutic areas for derivatives of this scaffold include:

-

Anti-proliferative Agents: Many pyrimidine-based compounds function as kinase inhibitors or DNA synthesis inhibitors.[2][12].

-

Anti-fibrotic Agents: A recent study highlighted novel 2-(pyridin-2-yl) pyrimidine derivatives with potent anti-fibrotic activity.[1][13].

-

Antibacterial Agents: The 4-hydroxy-2-pyridone scaffold (a related structure) has been identified in novel antibacterial agents that target DNA synthesis.[12].

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is more than a simple chemical entity; it is a strategically designed scaffold with significant potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally verified using standard analytical techniques. The convergence of the pyrimidine core, the pyridine substituent, and the carboxylic acid functional group creates a molecule rich in pharmacophoric features, making it an exciting starting point for the development of novel therapeutics. Further investigation through library synthesis and biological screening is highly warranted to unlock its full therapeutic potential.

References

-

National Center for Biotechnology Information. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. PubChem. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometric study of some 4-pyrimidine carboxylic acids. PubMed. Retrieved from [Link]

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]

-

ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

-

ACS Publications. (n.d.). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-2-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Retrieved from [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. guidechem.com [guidechem.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 10. 4-HYDROXY-2-PHENYL-5-PYRIMIDINECARBOXYLIC ACID | 56406-26-9 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid (CAS 56406-45-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. While specific biological data for this exact molecule remains to be fully elucidated in publicly accessible literature, its structural motifs are present in numerous biologically active compounds. This guide synthesizes information on plausible synthetic routes, predicted physicochemical properties, and potential biological activities based on analogous structures. It aims to serve as a foundational resource for researchers interested in exploring the therapeutic and chemical applications of this compound.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents.[1][2] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems. This prevalence has inspired the development of a vast library of pyrimidine-containing compounds with a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The fusion of a pyrimidine core with other heterocyclic systems, such as pyridine, often leads to compounds with enhanced biological activity and novel mechanisms of action. 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid represents an intriguing scaffold within this chemical space, combining the established pharmacophore of a pyrimidine ring with the chelating and interactive potential of a pyridine moiety and a carboxylic acid group.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 56406-45-2 | - |

| Molecular Formula | C10H7N3O3 | Calculated |

| Molecular Weight | 217.18 g/mol | Calculated |

| Appearance | Predicted to be a solid | - |

| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO and DMF. | - |

| pKa | The carboxylic acid is predicted to be acidic, while the pyridine nitrogen and pyrimidine nitrogens are predicted to be weakly basic. | - |

Synthesis and Chemical Characterization

A definitive, published synthetic protocol for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is not currently available in the cited literature. However, a plausible and efficient synthesis can be designed based on established methods for the preparation of 4-hydroxypyrimidines.[3] One of the most common and versatile methods involves the condensation of a β-ketoester equivalent with an amidine.

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthesis of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid.

Proposed Synthetic Protocol

Step 1: Synthesis of Diethyl 2-((pyridin-2-yl)imino)methylmalonate

-

To a solution of 2-amidinopyridine hydrochloride in a suitable solvent such as ethanol, add an equimolar amount of a base (e.g., sodium ethoxide) to generate the free amidine.

-

To this mixture, add one equivalent of diethyl ethoxymethylenemalonate.

-

Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Step 2: Cyclization to form Ethyl 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylate

-

Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.

-

Heat the solution to reflux to induce cyclization.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and purify the product, likely by precipitation and filtration, followed by washing with a non-polar solvent.

Step 3: Hydrolysis to 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

-

Suspend the ethyl ester from Step 2 in an aqueous solution of a strong base, such as sodium hydroxide.

-

Heat the mixture to reflux for several hours to facilitate ester hydrolysis.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Characterization

The structure of the final product should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the key functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the hydroxyl, carboxylic acid, and aromatic ring functionalities.

-

Elemental Analysis: To determine the percentage composition of C, H, and N.

Potential Biological Activities and Therapeutic Applications

While direct biological studies on 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid are not extensively reported, the structural components suggest several promising avenues for investigation.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4][5] Numerous compounds incorporating this moiety have shown potent and selective inhibition of various kinases, including Janus kinases (JAKs) and c-Jun N-terminal kinases (JNKs). The nitrogen atoms of the pyrimidine and pyridine rings can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The carboxylic acid group at the 5-position could be explored for additional interactions with the solvent-exposed region of the ATP-binding pocket.

Figure 2: Potential binding mode of the topic compound in a kinase active site.

Recommended Assays:

-

In vitro kinase activity assays: Screen the compound against a panel of kinases to identify potential targets.

-

Cell-based assays: Evaluate the compound's ability to inhibit signaling pathways downstream of identified target kinases in relevant cancer or inflammatory cell lines.

Anti-fibrotic Activity

Derivatives of 2-(pyridin-2-yl)pyrimidine have demonstrated anti-fibrotic properties.[2] Fibrosis is characterized by the excessive deposition of extracellular matrix proteins, and inhibitors of this process are of great therapeutic interest. The mechanism of action for related compounds involves the inhibition of collagen synthesis.

Recommended Assays:

-

Collagen synthesis assays: Measure the effect of the compound on collagen production in fibroblast cell lines.

-

In vivo models of fibrosis: Evaluate the efficacy of the compound in animal models of liver, lung, or kidney fibrosis.

Metal Chelation and Enzyme Inhibition

The 4-hydroxy-pyrimidine-5-carboxylic acid moiety, along with the adjacent pyridine ring, presents a potential metal-chelating site. This property could be exploited for the inhibition of metalloenzymes that are implicated in various diseases.

Future Directions and Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a compound with a high potential for further investigation in drug discovery. The synthetic route proposed in this guide offers a practical approach to obtaining this molecule for biological evaluation. Based on the extensive literature on related pyrimidine derivatives, initial biological screening should focus on its potential as a kinase inhibitor and an anti-fibrotic agent. Further derivatization of the core structure, particularly at the carboxylic acid and pyridine ring, could lead to the development of potent and selective therapeutic candidates. This technical guide serves as a starting point to stimulate further research into this promising chemical entity.

References

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. 2020 Nov 10;25(22):5226. doi: 10.3390/molecules25225226.

-

Process for preparing 4-hydroxypyrimidine. EP0326389B1.

-

Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. European Journal of Medicinal Chemistry. 2017 Jan 5;125:897-906. doi: 10.1016/j.ejmech.2016.10.054.

-

Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. Bioorganic & Medicinal Chemistry. 2019 Jun 15;27(12):2536-2550. doi: 10.1016/j.bmc.2019.03.048.

-

A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. 2014; 5(12): 5548-55.

-

2,4-Dihydroxypyrimidine-5-carboxylic acid. TargetMol.

-

Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. ACS Medicinal Chemistry Letters. 2017; 8(3): 332–336.

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health.

-

4-Methyl-6-hydroxypyrimidine. Organic Syntheses.

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. 2016; 59(24): 11039–11049.

-

Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Journal of Agricultural and Food Chemistry. 1999; 47(5): 2130-4.

-

Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry. 2009 Jul 1;17(13):4323-6.

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. 2025; 19: 1-26.

-

4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. Bioorganic & Medicinal Chemistry Letters. 2017 Nov 15;27(22):5014-5021.

-

What is the synthesis process of 4-Hydroxypyridine? Guidechem.

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules. 2023; 28(13): 5104.

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 2022; 65(2): 1461–1481.

-

Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors. PubMed.

-

Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines. ResearchGate.

-

Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors. PubMed.

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. ResearchGate.

-

Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. Scientific Reports. 2022; 12: 22213.

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. 2022; 27(19): 6694.

-

4-anilino-5-carboxamido-2-pyridone derivatives as noncompetitive inhibitors of mitogen-activated protein kinase kinase. Journal of Medicinal Chemistry. 2007 Oct 18;50(21):5090-102.

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Abstract

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic small molecule with significant therapeutic potential. While direct studies on this specific compound are emerging, its structural motifs strongly suggest a mechanism of action centered on the inhibition of 2-oxoglutarate (2-OG) dependent dioxygenases. This technical guide synthesizes current understanding, proposing a primary mechanism involving the dual inhibition of Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). We will explore the biochemical basis for this inhibition, the downstream cellular consequences, and provide detailed experimental protocols for researchers to validate and expand upon these findings.

Introduction: Unveiling a Privileged Scaffold

The 2-(pyridin-2-yl)pyrimidine core is a "privileged structure" in medicinal chemistry, known to impart a wide range of pharmacological activities.[1][2] Compounds bearing this scaffold have demonstrated anti-fibrotic, anti-cancer, and neuroprotective properties.[1][3] The addition of a 4-hydroxy group and a 5-carboxylic acid moiety to this core creates a potent metal-chelating pharmacophore, analogous to well-characterized inhibitors of metalloenzymes.

Our analysis of this structure points towards a compelling hypothesis: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, primarily targeting JmjC histone demethylases and HIF prolyl hydroxylases. This dual-action mechanism provides a powerful framework for understanding its potential therapeutic applications in oncology and ischemic diseases.

The Core Mechanism: Inhibition of 2-Oxoglutarate Dependent Dioxygenases

The JmjC domain-containing histone demethylases and HIF prolyl hydroxylases are part of a large superfamily of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases. These enzymes play critical roles in gene regulation, cellular sensing of oxygen, and other vital physiological processes.[4][5] Their catalytic cycle is dependent on the binding of Fe(II) and 2-oxoglutarate at the active site.

We propose that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid acts as a bidentate chelator of the active site Fe(II) ion, coordinated through the nitrogen of the pyridine ring and the oxygen of the 4-hydroxy group. The 5-carboxylic acid moiety likely mimics the binding of the co-substrate, 2-oxoglutarate, further anchoring the inhibitor within the catalytic pocket and preventing the binding of the endogenous substrate.

Pathway 1: Inhibition of Jumonji C (JmjC) Domain-Containing Histone Demethylases (KDMs)

The JmjC family of histone demethylases are key epigenetic regulators that remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and gene expression.[5][6][7] Aberrant activity of these enzymes is implicated in numerous cancers.[6][7][8] By inhibiting JmjC demethylases, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can induce genome-wide alterations in histone methylation, leading to the reactivation of tumor suppressor genes and the repression of oncogenes.[8][9]

The proposed inhibitory action on JmjC demethylases can lead to:

-

Increased levels of repressive histone marks (e.g., H3K9me2/3, H3K27me2/3).

-

Decreased levels of active histone marks (e.g., H3K4me3).

-

Induction of apoptosis and cell cycle arrest in cancer cells.[10]

-

Sensitization of cancer cells to conventional chemotherapy and radiation.[7][8]

Caption: Proposed mechanism of JmjC histone demethylase inhibition.

Pathway 2: Inhibition of Hypoxia-Inducbile Factor (HIF) Prolyl Hydroxylases (PHDs)

HIF prolyl hydroxylases are the primary cellular oxygen sensors. Under normoxic conditions, PHDs hydroxylate proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[11][12][13] During hypoxia, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate genes involved in angiogenesis, erythropoiesis, and glucose metabolism.[11][14]

By inhibiting PHDs, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid can mimic a hypoxic state, leading to the stabilization of HIF-α even under normoxic conditions.[13][15] This has significant therapeutic implications for the treatment of anemia associated with chronic kidney disease and other ischemic conditions.[11][12][14]

The key downstream effects of PHD inhibition include:

-

Stabilization and accumulation of HIF-1α and HIF-2α.

-

Increased transcription of HIF target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF).

-

Stimulation of red blood cell production and improved iron metabolism.[11][12]

Caption: Proposed mechanism of HIF prolyl hydroxylase inhibition.

Experimental Validation Protocols

To rigorously test the proposed dual-inhibitory mechanism of action, a series of biochemical and cell-based assays are required.

Biochemical Enzyme Inhibition Assays

Objective: To determine the direct inhibitory activity and potency (IC50) of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid against a panel of recombinant human JmjC demethylases and HIF prolyl hydroxylases.

Methodology: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

-

Reagents and Materials:

-

Recombinant human JmjC demethylases (e.g., KDM4A, KDM5B, KDM6B) and HIF prolyl hydroxylases (e.g., PHD2).

-

Biotinylated histone peptides (for KDMs) or HIF-α peptides (for PHDs).

-

Anti-demethylated histone antibody or anti-hydroxylated HIF-α antibody conjugated to acceptor beads.

-

Streptavidin-coated donor beads.

-

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, dissolved in DMSO.

-

Known inhibitors for each enzyme class as positive controls (e.g., JIB-04 for KDMs, Daprodustat for PHDs).[10][16]

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

Co-factors: FeSO4, 2-oxoglutarate, Ascorbic acid.

-

-

Procedure:

-

Prepare a serial dilution of the test compound and positive controls in assay buffer.

-

In a 384-well plate, add the enzyme, biotinylated peptide substrate, and co-factors.

-

Add the test compound or control to the wells and incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction.

-

Stop the reaction by adding EDTA.

-

Add the acceptor beads and incubate.

-

Add the donor beads and incubate in the dark.

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is inversely proportional to the enzyme activity.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Target Engagement Assays

Objective: To confirm that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid engages its targets in a cellular context, leading to the expected downstream modulation of histone methylation and HIF-α stabilization.

Methodology: Western Blotting

-

Cell Culture and Treatment:

-

Select appropriate cell lines (e.g., a cancer cell line for KDM inhibition, a renal cell line for PHD inhibition).

-

Culture cells to ~80% confluency.

-

Treat cells with increasing concentrations of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid for a suitable duration (e.g., 24-48 hours).

-

-

Protein Extraction and Quantification:

-

For histone methylation analysis, perform a histone extraction protocol.

-

For HIF-α stabilization, prepare whole-cell lysates.

-

Quantify protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

For KDM inhibition: anti-H3K27me3, anti-H3K9me3, anti-H3K4me3, and anti-total H3 (as a loading control).

-

For PHD inhibition: anti-HIF-1α, and anti-β-actin (as a loading control).

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using image analysis software.

-

Normalize the signal of the target protein to the loading control.

-

Observe a dose-dependent increase in specific histone methylation marks or HIF-1α levels.

-

Quantitative Data Summary

| Assay | Target Enzyme Family | Expected Outcome | Key Parameter |

| AlphaLISA | JmjC Histone Demethylases | Dose-dependent inhibition of demethylase activity | IC50 (nM to µM range) |

| AlphaLISA | HIF Prolyl Hydroxylases | Dose-dependent inhibition of hydroxylase activity | IC50 (nM to µM range) |

| Western Blot | Cellular KDM Activity | Increased levels of specific histone methylation marks | Fold change vs. control |

| Western Blot | Cellular PHD Activity | Increased levels of HIF-1α protein | Fold change vs. control |

Therapeutic Implications and Future Directions

The proposed dual-inhibitory mechanism of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid positions it as a promising therapeutic candidate with a broad range of potential applications.

-

Oncology: By targeting JmjC demethylases, the compound could be effective against various cancers characterized by epigenetic dysregulation.[6][8] Its ability to sensitize tumors to other therapies makes it an attractive candidate for combination treatments.[7]

-

Anemia of Chronic Kidney Disease (CKD): The inhibition of HIF prolyl hydroxylases offers a novel oral treatment for anemia in CKD patients, stimulating endogenous erythropoietin production and improving iron availability.[11][12][14][15]

Future research should focus on:

-

Selectivity Profiling: A comprehensive screen against a broader panel of 2-OG dependent dioxygenases is necessary to fully characterize the selectivity profile of the compound.

-

In Vivo Efficacy: Preclinical studies in animal models of cancer and anemia are essential to validate the therapeutic potential.

-

Pharmacokinetic and Pharmacodynamic Studies: Understanding the ADME (absorption, distribution, metabolism, and excretion) properties and establishing a dose-response relationship in vivo are critical for clinical development.

Conclusion

4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid represents a promising chemical entity whose mechanism of action can be rationally predicted based on its structural features. The proposed dual inhibition of JmjC histone demethylases and HIF prolyl hydroxylases provides a solid foundation for further investigation and development. The experimental protocols outlined in this guide offer a clear path for researchers to validate this hypothesis and unlock the full therapeutic potential of this versatile molecule.

References

- Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC - PubMed Central. (2023-03-11). Vertex AI Search.

- Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15 - PubMed. Cancer Biol Ther. 2022 Dec 31;23(1):65-75.

- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. Am J Kidney Dis. 2017 Jun;69(6):815-826.

- The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence - MDPI. Vertex AI Search.

- Recent Progress in Histone Demethylase Inhibitors | Journal of Medicinal Chemistry. Vertex AI Search.

- Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. Vertex AI Search.

- Full article: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - Taylor & Francis. Vertex AI Search.

- HIF prolyl-hydroxylase inhibitor - Grokipedia. Vertex AI Search.

- HIF prolyl-hydroxylase inhibitor - Wikipedia. Vertex AI Search.

- Histone Demethylase | Inhibitors - MedchemExpress.com. Vertex AI Search.

- A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. | Semantic Scholar. Vertex AI Search.

- Full article: Histone demethylase inhibitors: developmental insights and current st

- A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - NIH. Vertex AI Search.

- Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PubMed Central. Vertex AI Search.

- Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PubMed Central. Vertex AI Search.

- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors - Usiena air. Vertex AI Search.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed. Molecules. 2020 Nov 10;25(22):5226.

- 4-Pyrimidinecarboxylic acid, 5-fluorohexahydro-2,6-dioxo- | 53305-80-9 | Benchchem. Vertex AI Search.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Vertex AI Search.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - Semantic Scholar. Vertex AI Search.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - NIH. Vertex AI Search.

- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. Vertex AI Search.

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of Jumonji C domain-containing histone lysine demethylases overcome cisplatin and paclitaxel resistance in non-small cell lung cancer through APC/Cdh1-dependent degradation of CtIP and PAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Targeted Inhibition of Histone Lysine Demethylases as a Novel Promising Anti-Cancer Therapeutic Strategy—An Update on Recent Evidence [mdpi.com]

- 9. A selective inhibitor and probe of the cellular functions of Jumonji C domain-containing histone demethylases. | Semantic Scholar [semanticscholar.org]

- 10. Inhibition of Jumonji histone demethylases selectively suppresses HER2+ breast leptomeningeal carcinomatosis growth via inhibition of GM-CSF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. grokipedia.com [grokipedia.com]

- 14. mdpi.com [mdpi.com]

- 15. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Potential Biological Targets of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3][4] The specific molecule, 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, presents a fascinating case for target exploration. Its chemical architecture, featuring a 4-hydroxypyrimidine ring coupled with a 5-carboxylic acid and a 2-pyridyl group, strongly suggests an affinity for a particular superfamily of enzymes: the Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases.

This technical guide will delve into the probable biological targets of this compound, not through direct experimental data on the molecule itself—which is sparse in current literature—but by a rigorous, evidence-based analysis of its structural motifs and the well-documented activities of closely related analogs. We will explore the mechanistic basis for its potential inhibitory action and provide detailed, field-proven experimental workflows for validating these hypotheses. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and exploit the therapeutic potential of this chemical entity.

The Central Hypothesis: A 2-Oxoglutarate Cosubstrate Mimic

The key to understanding the potential biological targets of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid lies in its structural resemblance to 2-oxoglutarate (also known as α-ketoglutarate). The 2-OG dependent oxygenases are a vast family of enzymes that catalyze a variety of oxidative reactions, including hydroxylation and demethylation, which are critical to numerous physiological and pathological processes.[5][6]

These enzymes share a highly conserved catalytic mechanism centered around a non-heme iron(II) atom in the active site. 2-OG acts as a crucial cosubstrate, coordinating the Fe(II) ion in a bidentate fashion via its 1-carboxylate and 2-oxo groups. This binding facilitates the coordination of molecular oxygen, leading to the oxidative decarboxylation of 2-OG and the formation of a highly reactive ferryl intermediate, which then performs the oxidation of the prime substrate.

The 4-hydroxy and 5-carboxylate moieties on the pyrimidine ring of our topic compound create a perfect pharmacophore to mimic 2-OG. This structural analogy allows the compound to dock into the 2-OG binding pocket and chelate the active site Fe(II) ion, thereby acting as a competitive inhibitor and preventing the binding of the natural cosubstrate.

Figure 1: Mechanism of competitive inhibition via 2-oxoglutarate mimicry.

Primary Putative Target Class 1: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases

One of the most promising and therapeutically relevant targets for 2-OG mimetics are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes (PHD1, PHD2, and PHD3).

Biological Rationale and Therapeutic Significance

HIF is a master transcriptional regulator that orchestrates the cellular response to low oxygen levels (hypoxia).[7] Under normal oxygen conditions (normoxia), PHDs utilize oxygen to hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-α for proteasomal degradation.

Inhibiting PHDs mimics a hypoxic state.[8][9] By preventing HIF-α hydroxylation, the inhibitors cause its stabilization and accumulation, leading to the transcription of hypoxia-responsive genes.[10] A key downstream effect is the increased production of erythropoietin (EPO), the primary hormone regulating red blood cell production.[7] Consequently, PHD inhibitors are being actively developed as a novel oral therapy for anemia, particularly in patients with chronic kidney disease.[8][10][11]

The 4-hydroxy-pyrimidine-5-carboxamide scaffold is a well-established core for potent pan-inhibitors of HIF PHDs.[12] This provides a strong precedent for hypothesizing that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is an inhibitor of this enzyme class.

Figure 2: The HIF signaling pathway and the mechanism of action for PHD inhibitors.

Experimental Protocol: In Vitro HIF-PHD2 Inhibition Assay (Time-Resolved FRET)

This protocol describes a robust, high-throughput method for quantifying PHD2 inhibition.

Principle: The assay measures the VHL-binding competency of a biotinylated HIF-1α peptide substrate. If the PHD2 enzyme is active, it hydroxylates the peptide, which is then recognized by a Europium-labeled VHL/Elongin B/Elongin C complex. An APC-labeled anti-biotin antibody binds the peptide, bringing the Eu and APC fluorophores into proximity and generating a TR-FRET signal. An inhibitor will prevent hydroxylation, thus disrupting complex formation and reducing the FRET signal.

Materials:

-

Recombinant human HIF-PHD2

-

Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

-

Europium-labeled VHL-ElonginB-ElonginC (VBC) complex

-

Streptavidin-APC conjugate

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 µM FeCl₂, 1 mM Sodium Ascorbate, 0.01% Tween-20, 0.1% BSA

-

2-Oxoglutarate (2-OG)

-

Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

-

384-well low-volume white plates

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 100 µM to 1 nM). Maintain a constant final DMSO concentration (e.g., 1%).

-

Enzyme/Substrate Mix: In assay buffer, prepare a mix containing PHD2 enzyme and the biotin-HIF-1α peptide. The final concentrations should be empirically determined (e.g., 2 nM PHD2, 200 nM peptide).

-

Reaction Initiation:

-

To each well of the 384-well plate, add 2 µL of the diluted test compound or DMSO control.

-

Add 4 µL of the enzyme/substrate mix to each well.

-

Initiate the enzymatic reaction by adding 2 µL of 2-OG in assay buffer (e.g., final concentration of 10 µM).

-

-

Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection:

-

Prepare a detection mix containing the Eu-VBC complex and Streptavidin-APC in a suitable FRET buffer.

-

Add 4 µL of the detection mix to each well to stop the reaction.

-

-

Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Eu) after excitation at 320 nm.

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data using high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Primary Putative Target Class 2: Collagen Prolyl-4-Hydroxylases (C-P4Hs)

Another key family of 2-OG dependent oxygenases are the C-P4Hs, which are essential enzymes in collagen biosynthesis.

Biological Rationale and Therapeutic Significance

C-P4Hs catalyze the formation of 4-hydroxyproline in procollagen chains. This post-translational modification is a critical rate-limiting step for the folding of procollagen monomers into their stable triple-helical conformation. Without this hydroxylation, the procollagen chains are unstable at physiological temperatures and are rapidly degraded.

In pathological states of fibrosis (e.g., in the liver, lung, or kidney), there is an excessive deposition of collagen. Inhibiting C-P4H presents a direct anti-fibrotic strategy by preventing the formation of mature, stable collagen.[1] Studies have shown that novel 2-(pyridin-2-yl) pyrimidine derivatives can exhibit potent anti-fibrotic activities, and this effect is attributed to the inhibition of C-P4H, leading to reduced collagen production.[1][2][4] Given that our compound of interest shares this core scaffold, C-P4H is a highly plausible biological target.

Figure 3: Role of Collagen Prolyl-4-Hydroxylase (C-P4H) in fibrosis and its inhibition.

Experimental Protocol: In Vitro C-P4H Inhibition Assay (Hydroxyproline Detection)

This protocol outlines a method to measure C-P4H activity by quantifying the formation of hydroxyproline.

Principle: The assay uses a synthetic peptide substrate representing a non-hydroxylated procollagen sequence. The C-P4H enzyme hydroxylates proline residues in the presence of necessary cofactors. The reaction is stopped, and the peptide is hydrolyzed to free amino acids. The amount of hydroxyproline formed, which is directly proportional to enzyme activity, is then quantified using a colorimetric method (e.g., reaction with chloramine-T and Ehrlich's reagent).

Materials:

-

Recombinant human C-P4H

-

Synthetic Procollagen-like Peptide Substrate (e.g., (Pro-Pro-Gly)₁₀)

-

Assay Buffer: 100 mM Tris-HCl pH 7.8, 100 µM FeCl₂, 1 mM DTT

-

Cofactors: 2-Oxoglutarate (2-OG), Sodium Ascorbate

-

Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

-

6N HCl for hydrolysis

-

Chloramine-T solution

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in perchloric acid/isopropanol)

-

96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup:

-

In a microcentrifuge tube, combine Assay Buffer, C-P4H enzyme, peptide substrate, and the test compound or vehicle control.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

-

Reaction Initiation: Start the reaction by adding the cofactors 2-OG (e.g., 50 µM final) and ascorbate (e.g., 1 mM final).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination & Hydrolysis:

-

Stop the reaction by adding an equal volume of 12N HCl (to a final concentration of 6N).

-

Seal the tubes and heat at 110°C for 18-24 hours to completely hydrolyze the peptide.

-

-

Colorimetric Detection:

-

After hydrolysis, evaporate the HCl under vacuum.

-

Reconstitute the dried amino acids in water.

-

Transfer samples to a 96-well plate.

-

Add Chloramine-T solution and incubate at room temperature for 25 minutes.

-

Add Ehrlich's reagent and incubate at 65°C for 20 minutes.

-

-

Data Acquisition: Cool the plate to room temperature and measure the absorbance at 550-560 nm.

-

Data Analysis:

-

Create a standard curve using known concentrations of hydroxyproline.

-

Calculate the amount of hydroxyproline produced in each sample.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

-

Secondary Putative Target Class 3: Jumonji C (JmjC) Domain-Containing Histone Demethylases

The JmjC domain-containing proteins are the largest family of histone lysine demethylases (KDMs), playing a pivotal role in epigenetic regulation.[5][13]

Biological Rationale and Therapeutic Significance

JmjC KDMs remove methyl groups from lysine residues on histone tails, a modification that is crucial for regulating chromatin structure and gene expression.[14] Like PHDs and C-P4Hs, these enzymes are Fe(II) and 2-OG dependent oxygenases.[6] Aberrant activity of specific JmjC KDMs is implicated in various diseases, most notably cancer, making them attractive therapeutic targets.[6]

Inhibitors of JmjC KDMs often feature a metal-chelating pharmacophore that competes with 2-OG.[6] The 4-hydroxy-pyrimidine-5-carboxylic acid scaffold fits this profile. While the specificity for individual KDM subfamilies would depend on the nature of the substituent at the 2-position (the pyridyl group in this case), the entire class remains a plausible set of targets for this compound.

Figure 4: Epigenetic regulation by JmjC histone demethylases and the point of inhibition.

Experimental Protocol: In Vitro JmjC KDM Inhibition Assay (AlphaLISA)

This protocol describes a sensitive, no-wash immunoassay for measuring the activity of a specific JmjC KDM, for example, KDM6B (JMJD3).

Principle: A biotinylated histone peptide substrate (e.g., H3K27me3) is incubated with the KDM enzyme. If active, the enzyme demethylates the substrate (H3K27me3 → H3K27me2). The reaction is stopped, and two types of beads are added: Streptavidin-coated Donor beads that bind the biotinylated peptide, and Acceptor beads conjugated to an antibody specific for the demethylated product (e.g., anti-H3K27me2). If the product is formed, the beads are brought into close proximity. Upon laser excitation, the Donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the Acceptor bead. The signal intensity is proportional to enzyme activity.

Materials:

-

Recombinant human KDM6B (or other JmjC KDM)

-

Biotinylated Histone H3 (21-44) K27me3 peptide substrate

-

AlphaLISA Acceptor beads conjugated with anti-H3K27me2 antibody

-

Streptavidin-coated AlphaLISA Donor beads

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20, 50 µM Ascorbic Acid, 20 µM (NH₄)₂Fe(SO₄)₂

-

2-Oxoglutarate (2-OG)

-

Test Compound: 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid

-

384-well ProxiPlate

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Enzyme Reaction:

-

Add 2.5 µL of the test compound or vehicle control to the wells.

-

Add 5 µL of a mix containing the KDM6B enzyme and 2-OG in assay buffer.

-

Initiate the reaction by adding 2.5 µL of the biotin-H3K27me3 peptide substrate.

-

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Add 5 µL of the anti-H3K27me2 Acceptor beads to stop the reaction.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the Streptavidin Donor beads.

-

Incubate for another 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Determine the percent inhibition based on the AlphaLISA signal for each compound concentration relative to controls and calculate the IC₅₀ value.

Summary of Potential Targets and Quantitative Data from Analogs

The table below summarizes the potential biological targets for 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid, based on the activities of structurally related compounds found in the literature.

| Target Class | Specific Enzyme Family | Therapeutic Rationale | Activity of Analogs |

| 2-OG Oxygenases | HIF Prolyl Hydroxylases (PHDs) | Anemia, Ischemia | Carboxamide derivatives show potent, orally active stimulation of erythropoiesis.[12] |

| 2-OG Oxygenases | Collagen Prolyl-4-Hydroxylases (C-P4Hs) | Fibrotic Diseases | 2-(pyridin-2-yl) pyrimidine derivatives show anti-fibrotic activity with IC₅₀ values in the micromolar range (e.g., 45-46 µM) in cellular assays.[1][4] |

| 2-OG Oxygenases | JmjC Histone Demethylases (KDMs) | Cancer, Inflammatory Diseases | The 2-OG mimetic scaffold is a common feature of many reported JmjC KDM inhibitors.[6][14] |

| Other | Bacterial DNA Synthesis | Antibacterial | 4-hydroxy-2-pyridone derivatives (a related scaffold) show antibacterial activity against Gram-negative pathogens.[15] |

Conclusion and Future Directions

This guide posits that 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid is a potent competitive inhibitor of Fe(II) and 2-oxoglutarate dependent oxygenases. The primary targets are likely to be HIF prolyl hydroxylases and collagen prolyl-4-hydroxylases, with a secondary potential to inhibit JmjC domain-containing histone demethylases. This hypothesis is built upon the compound's striking structural resemblance to 2-oxoglutarate and the established biological activities of numerous, closely related pyrimidine and pyridine-based analogs.

The immediate path forward requires empirical validation. The experimental protocols detailed herein provide a clear roadmap for the initial biochemical screening of this compound against its putative targets. Subsequent research should focus on:

-

Broad-Panel Screening: Testing the compound against a wide panel of 2-OG dependent oxygenases to determine its selectivity profile.

-

Cell-Based Assays: Validating the biochemical hits in relevant cellular models to confirm target engagement and functional outcomes (e.g., HIF-1α stabilization, collagen I expression).

-

Structural Biology: Obtaining co-crystal structures of the compound bound to its primary targets to elucidate the precise binding mode and guide future structure-activity relationship (SAR) studies.

By systematically pursuing these lines of inquiry, the scientific community can unlock the full therapeutic potential of 4-Hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylic acid and its derivatives.

References

-

Title: 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis.[15] Source: PubMed URL: [Link]

-

Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[1] Source: MDPI URL: [Link]

-

Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[2] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306.[16] Source: PubChem URL: [Link]

-

Title: Recent developments in catalysis and inhibition of the Jumonji histone demethylases.[5] Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia.[12] Source: PubMed URL: [Link]

-

Title: Process for preparing 4-hydroxypyrimidine.[17] Source: Google Patents URL:

-

Title: Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD.[8] Source: PubMed URL: [Link]

-

Title: Inhibitors of the JmjC domain–containing lysine demethylases.[14] Source: ResearchGate URL: [Link]

-

Title: 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application.[18] Source: MDPI URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs.[3] Source: PubMed Central (PMC) URL: [Link]

-

Title: A specific JMJD6 inhibitor potently suppresses multiple types of cancers both in vitro and in vivo.[6] Source: PNAS URL: [Link]

-

Title: Use of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Agents for Anemia in Non-Dialysis-Dependent Chronic Kidney Disease: A Systematic Review and Meta-Analysis.[10] Source: ASH Publications URL: [Link]

-

Title: Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids.[19] Source: ACS Publications URL: [Link]

-